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Oral Psoriasis Treatments: A Comparative Guide
for Researchers

An Objective Analysis of Efficacy and Experimental Design in the Absence of LY3509754 Data

This guide provides a comparative analysis of the leading oral treatments for moderate-to-
severe plaque psoriasis. It is intended for researchers, scientists, and drug development
professionals, offering a detailed look at the efficacy, safety, and underlying mechanisms of
action of current therapies.

Notably, this comparison does not include LY3509754, an investigational oral IL-17A inhibitor.
Clinical development for LY3509754 was discontinued following observations of drug-induced
liver injury (DILI) in Phase 1 studies. One severe case of acute hepatitis led to hospitalization.
The DILI is theorized to be an off-target effect rather than a direct result of IL-17A inhibition.
Consequently, further efficacy trials were terminated, and thus, no comparative efficacy data is
available for this compound.

This guide will therefore focus on a comprehensive review of established and recently
approved oral psoriasis treatments, presenting available efficacy data, detailing the
experimental protocols of pivotal clinical trials, and illustrating the key signaling pathways
involved.
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Efficacy of Oral Psoriasis Treatments: A Tabular

Comparison

The following tables summarize the efficacy of several key oral treatments for moderate-to-

severe plaque psoriasis, based on data from their respective pivotal clinical trials. The primary

endpoint in these studies is typically the proportion of patients achieving a 75% or 90%

reduction in the Psoriasis Area and Severity Index (PASI 75 and PASI 90, respectively) at a

specified time point, usually 12 or 16 weeks.

Table 1: Efficacy of Traditional Oral Psoriasis Treatments at 12-16 Weeks

Treatment (Active Trial PASI 75 Response Placebo Response
Ingredient) Name/Reference Rate Rate
Methotrexate Meta-analysis ~45.2% ~4.4%

] ] 80-90% (rapid Not specified in this
Cyclosporine (Various) )

improvement) context

Acitretin Study A 34% (at 12 weeks) Not specified
Study B 24% (at 8 weeks) Not specified

Note: Efficacy data for traditional therapies can be more variable due to older trial designs and

differing methodologies.

Table 2: Efficacy of Newer Targeted Oral Psoriasis Treatments at 16 Weeks

Treatment (Active .
Trial Name

PASI 75 Response

Placebo Response

Ingredient) Rate Rate
Apremilast (Otezla®) ESTEEM 1 33.1% 5.3%
Deucravacitinib

POETYK PSO-1 58.4% 12.7%

(Sotyktu™)

Tofacitinib (Xeljanz®) OPT Pivotal 1 & 2

5 mg: 39.9% - 46% 10
mg: 59.2% - 59.6%

9% - 11.4%
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Experimental Protocols of Pivotal Clinical Trials

Understanding the methodology of the clinical trials is crucial for interpreting the efficacy data.

Below are summaries of the experimental protocols for the pivotal trials of the newer targeted

oral therapies.

Apremilast (ESTEEM 1)

Study Design: A Phase lll, multicenter, randomized, double-blind, placebo-controlled study.

Patient Population: Adults with moderate-to-severe plague psoriasis (Psoriasis Area and
Severity Index [PASI] score =212, body surface area [BSA] involvement 210%, and static
Physician's Global Assessment [sSPGA] score >3) who were candidates for phototherapy or
systemic therapy.

Treatment Arms: Patients were randomized (2:1) to receive either apremilast 30 mg twice
daily or a placebo for 16 weeks. At week 16, the placebo group was switched to apremilast.

Primary Endpoint: The proportion of patients achieving a PASI 75 response at week 16.

Deucravacitinib (POETYK PSO-1)

Study Design: A 52-week, randomized, double-blind, placebo-controlled Phase Il trial.

Patient Population: Adults with moderate-to-severe plague psoriasis (PASI 212, sPGA =3,
BSA involvement >210%) for at least 6 months.

Treatment Arms: Patients were randomized (2:1:1) to receive deucravacitinib 6 mg once
daily, a placebo, or apremilast 30 mg twice daily.

Co-Primary Endpoints: The percentage of patients achieving PASI 75 and an sPGA score of
0 (clear) or 1 (almost clear) with deucravacitinib versus placebo at week 16.

Tofacitinib (OPT Pivotal 1 & 2)

Study Design: Two similarly designed Phase III, multi-site, randomized, double-blind,
placebo-controlled, parallel-group studies.
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o Patient Population: Adults with moderate-to-severe chronic plague psoriasis who were
candidates for systemic therapy or phototherapy.

o Treatment Arms: Patients were randomized (2:2:1) to receive tofacitinib 5 mg twice daily,
tofacitinib 10 mg twice daily, or a placebo.

» Primary Endpoints: The proportion of patients achieving PASI 75 and the proportion of
patients with a Physician's Global Assessment (PGA) response of "clear” or "almost clear” at
week 16, compared to placebo.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and the structure of clinical trials can aid in
understanding the therapeutic landscape of oral psoriasis treatments.
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Caption: IL-17 Signaling Pathway in Psoriasis.
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Caption: Mechanism of Action of PDE4 Inhibitors.
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Caption: JAK Inhibitor Signaling Pathway.
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Caption: Psoriasis Drug Clinical Trial Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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